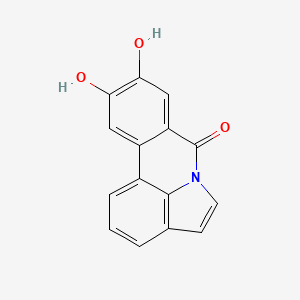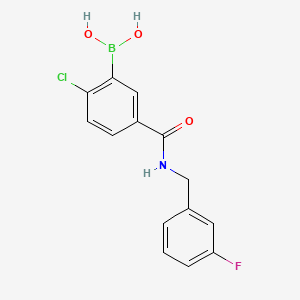![molecular formula C18H23NO B12640074 [4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone CAS No. 919288-14-5](/img/structure/B12640074.png)
[4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenyl](cyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a phenyl ring attached to a cyclohexylmethanone group, with an azabicyclohexane moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Moiety: This step involves the cyclization of a suitable precursor to form the azabicyclohexane structure.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a substitution reaction, often using a halogenated phenyl compound.
Introduction of the Cyclohexylmethanone Group: This step involves the addition of the cyclohexylmethanone group to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its bicyclic structure may impart desirable characteristics to polymers or other materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone involves its interaction with specific molecular targets. The azabicyclohexane moiety may interact with enzymes or receptors, modulating their activity. The phenyl and cyclohexylmethanone groups can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound has a similar structure but with a cyclopropyl group instead of a cyclohexyl group.
- 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone : This compound features a cyclopentyl group in place of the cyclohexyl group.
Uniqueness
The uniqueness of 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenylmethanone lies in its specific combination of the azabicyclohexane moiety with the phenyl and cyclohexylmethanone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
919288-14-5 |
|---|---|
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
[4-(3-azabicyclo[3.1.0]hexan-1-yl)phenyl]-cyclohexylmethanone |
InChI |
InChI=1S/C18H23NO/c20-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)18-10-16(18)11-19-12-18/h6-9,13,16,19H,1-5,10-12H2 |
Clave InChI |
UBLHMWATOJUFKH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)C34CC3CNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-5-[(4-methylphenyl)methyl]phenol](/img/structure/B12640004.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(5-phenyl-2-furanyl)Methylene]-](/img/structure/B12640010.png)




![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)


![8,8-Dimethyl-1,7,9-trioxaspiro[4.5]dec-3-ene](/img/structure/B12640051.png)
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12640065.png)
![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)

![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 5-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12640085.png)
